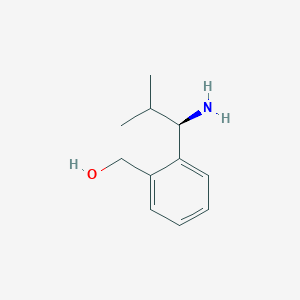

(R)-(2-(1-Amino-2-methylpropyl)phenyl)methanol

Beschreibung

(R)-(2-(1-Amino-2-methylpropyl)phenyl)methanol is a chiral organic compound characterized by a phenyl ring substituted with a hydroxymethyl group (–CH2OH) and a branched 1-amino-2-methylpropyl moiety at the ortho position. The (R)-configuration at the stereogenic center imparts distinct physicochemical and biological properties, making it a valuable intermediate in pharmaceutical and materials science. Its synthesis typically involves asymmetric reductive amination or resolution techniques to achieve enantiomeric purity. The compound’s amphiphilic nature, due to the hydrophilic –OH and –NH2 groups and hydrophobic phenyl/isopropyl groups, enhances its utility in drug design and catalysis .

Eigenschaften

Molekularformel |

C11H17NO |

|---|---|

Molekulargewicht |

179.26 g/mol |

IUPAC-Name |

[2-[(1R)-1-amino-2-methylpropyl]phenyl]methanol |

InChI |

InChI=1S/C11H17NO/c1-8(2)11(12)10-6-4-3-5-9(10)7-13/h3-6,8,11,13H,7,12H2,1-2H3/t11-/m1/s1 |

InChI-Schlüssel |

HPPYUAKVXUXDRK-LLVKDONJSA-N |

Isomerische SMILES |

CC(C)[C@H](C1=CC=CC=C1CO)N |

Kanonische SMILES |

CC(C)C(C1=CC=CC=C1CO)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-(2-(1-Amino-2-methylpropyl)phenyl)methanol can be achieved through several synthetic routes. One common method involves the reduction of the corresponding ketone using a chiral reducing agent. The reaction typically requires a solvent such as ethanol or methanol and is carried out under controlled temperature conditions to ensure the desired stereochemistry is obtained.

Industrial Production Methods

In an industrial setting, the production of ®-(2-(1-Amino-2-methylpropyl)phenyl)methanol may involve the use of large-scale reactors and continuous flow processes. The choice of catalysts and reaction conditions is optimized to maximize yield and purity while minimizing production costs and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

®-(2-(1-Amino-2-methylpropyl)phenyl)methanol undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde.

Reduction: Further reduction can lead to the formation of secondary or tertiary amines.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

®-(2-(1-Amino-2-methylpropyl)phenyl)methanol has several scientific research applications:

Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.

Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of other compounds.

Wirkmechanismus

The mechanism of action of ®-(2-(1-Amino-2-methylpropyl)phenyl)methanol involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following table summarizes critical distinctions between (R)-(2-(1-Amino-2-methylpropyl)phenyl)methanol and its analogues:

Key Observations:

- Cyclopentene vs. Phenyl Backbone : The cyclopentene derivative () exhibits higher reactivity due to ring strain, enabling participation in ring-opening reactions, whereas the phenyl-based compound offers aromatic stability and π-π stacking capabilities .

- Enantiomeric Differences : The (S)-enantiomer may display divergent binding affinities in chiral environments, critical for drug efficacy and toxicity profiles.

- Steric and Solubility Effects: The 2-methylpropyl group in the target compound increases steric bulk, reducing solubility in polar solvents compared to (2-aminobenzyl)methanol.

Physicochemical Properties

- Hydrogen Bonding: The –NH2 and –OH groups in (R)-(2-(1-Amino-2-methylpropyl)phenyl)methanol facilitate extensive intermolecular hydrogen bonding, akin to the Cd(II) complex in , where N–H⋯O and O–H⋯Cl interactions stabilize crystal packing .

- Thermal Stability : The phenyl ring enhances thermal stability (predicted mp: ~150–160°C) compared to the cyclopentene analogue (mp: ~120–130°C), which may decompose under oxidative conditions .

Biologische Aktivität

(R)-(2-(1-Amino-2-methylpropyl)phenyl)methanol, a chiral organic compound, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a phenyl group linked to a methanol moiety, along with an amino group and a methyl group. Its unique stereochemistry is crucial for its biological interactions, making it a subject of extensive research.

- Molecular Formula : C12H17NO

- Molecular Weight : 193.27 g/mol

- Structure : The compound contains a hydroxyl (-OH) and an amino (-NH2) functional group, which facilitates various biochemical interactions.

The biological activity of (R)-(2-(1-Amino-2-methylpropyl)phenyl)methanol is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. Research suggests that it may function as:

- Enzyme Inhibitor : Modulating the activity of various enzymes involved in metabolic pathways.

- Receptor Agonist/Antagonist : Interacting with neurotransmitter receptors, potentially influencing signaling pathways.

Antimicrobial Activity

Studies have indicated that (R)-(2-(1-Amino-2-methylpropyl)phenyl)methanol exhibits significant antimicrobial properties. It has shown effectiveness against both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Moderate |

| Escherichia coli | 64 µg/mL | Moderate |

| Mycobacterium smegmatis | 16 µg/mL | High |

The compound's selectivity towards Mycobacterium species suggests potential for development as a narrow-spectrum antibiotic.

Anti-inflammatory Effects

Research has indicated that the compound may possess anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit the production of pro-inflammatory cytokines, suggesting a potential therapeutic application in inflammatory diseases.

Case Studies

-

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of (R)-(2-(1-Amino-2-methylpropyl)phenyl)methanol against various pathogens. Results showed promising activity against multi-drug resistant strains, indicating its potential as an alternative treatment option. -

Inflammation Model Study

In a controlled laboratory setting, the compound was administered to cell cultures subjected to inflammatory stimuli. The results indicated a significant reduction in inflammatory markers compared to untreated controls, supporting its role as an anti-inflammatory agent.

Synthesis and Structural Analogues

The synthesis of (R)-(2-(1-Amino-2-methylpropyl)phenyl)methanol can be achieved through several methods, including asymmetric synthesis techniques that emphasize its chiral nature. Structural analogues have been explored for enhanced biological activity and selectivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.